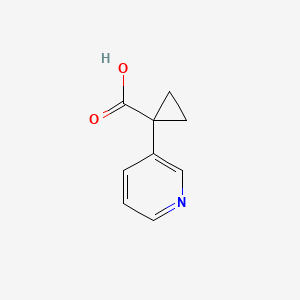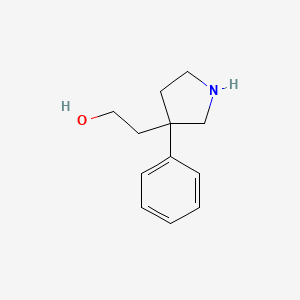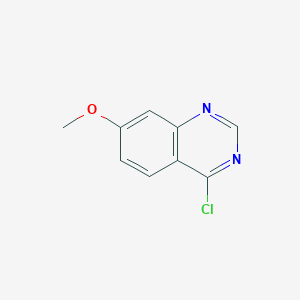
4-Chloro-7-methoxyquinazoline
Vue d'ensemble
Description
4-Chloro-7-methoxyquinazoline (4-CMQ) is an organic compound belonging to the quinazoline class of compounds. It is a colorless solid, and is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. 4-CMQ is an important compound for the research and development of new drugs and has been used in a variety of studies in the fields of medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
- 4-Chloro-7-methoxyquinazoline is a type of quinazoline, a class of heterocyclic compounds . Quinazolines have proven their significance in the field of organic synthesis and medicinal chemistry due to their wide range of biological and pharmacological properties .
- Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives . This includes the development of novel and improved synthetic methods with or without the assistance of transition-metal catalysts for the synthesis and functionalization of a nitrogen-containing heterocyclic framework .
- These methods have potential applications in the area of medicinal chemistry and material sciences .
Anti-Tumor Activity
- A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .
- Among all the target compounds, one compound displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .
Metal-Catalyzed Synthesis
- Quinazolines, including 4-Chloro-7-methoxyquinazoline, are used in the development of novel and improved synthetic methods with or without the assistance of transition-metal catalysts .
- These methods have potential applications in the area of medicinal chemistry and material sciences .
- For example, in 2016, Glorius and team achieved the Cp*Co(III)-catalyzed [4 + 2] cycloaddition reaction of imines with dioxazolone using AgSbF6 as an oxidant and sodium acetate as a base .
Chemical Synthesis
- 4-Chloro-7-methoxyquinazoline has a wide range of applications in the chemical synthesis of natural products, pharmaceuticals, and other organic molecules .
Transition Metal-Catalyzed Synthesis
- Quinazolines, including 4-Chloro-7-methoxyquinazoline, are used in the development of new synthetic methods employing transition metal-catalyzed reactions .
- These methods have potential applications in the area of medicinal chemistry and material sciences .
- For example, in 2016, Glorius and team achieved the Cp*Co(III)-catalyzed [4 + 2] cycloaddition reaction of imines with dioxazolone using AgSbF6 as an oxidant and sodium acetate as a base .
Antineoplastic Agents
- A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .
- Among all the target compounds, one compound displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .
- Further mechanism studies revealed that this compound could inhibit the colony formation and migration of MGC-803 cells . At the same time, it could induce apoptosis of MGC-803 cells and induced cell cycle arrest at G1-phase .
- These findings suggest that this compound might be a valuable solution to optimize anilinoquinazoline-based antineoplastic agents .
Propriétés
IUPAC Name |
4-chloro-7-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQZHZBMDPEBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596532 | |
| Record name | 4-Chloro-7-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxyquinazoline | |
CAS RN |
55496-52-1 | |
| Record name | 4-Chloro-7-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-7-methoxy-quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol](/img/structure/B1591785.png)
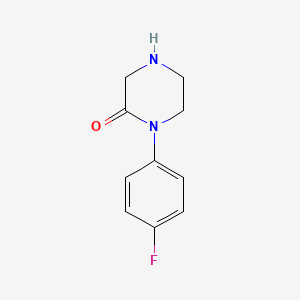
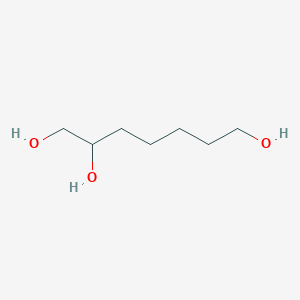
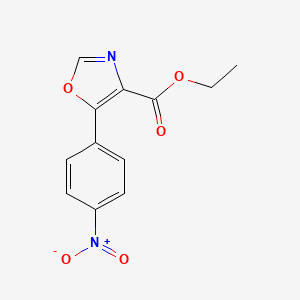

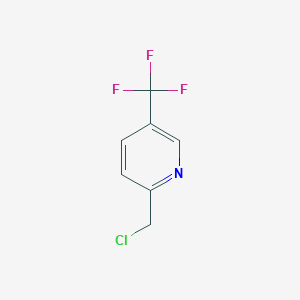
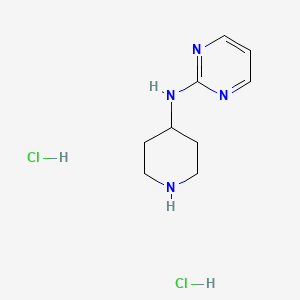
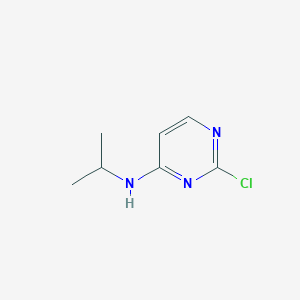
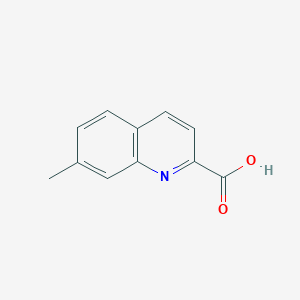
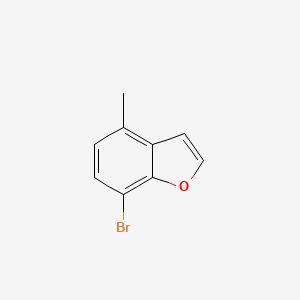
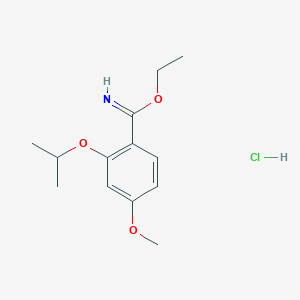
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)
